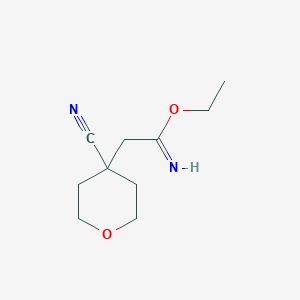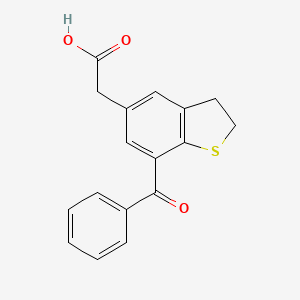![molecular formula C5H9NOS2 B14338136 Carbamodithioic acid, [2-(ethenyloxy)ethyl]- CAS No. 103538-67-6](/img/structure/B14338136.png)
Carbamodithioic acid, [2-(ethenyloxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, [2-(ethenyloxy)ethyl]- is a member of the class of dithiocarbamic acids. This compound is characterized by the presence of a thiocarbonyl and thiol group replacing the oxo and hydroxy groups in carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, [2-(ethenyloxy)ethyl]- typically involves the reaction of carbamic acid derivatives with sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, [2-(ethenyloxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Applications De Recherche Scientifique
Carbamodithioic acid, [2-(ethenyloxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, [2-(ethenyloxy)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This interaction can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithiocarbamic acid: Similar in structure but lacks the [2-(ethenyloxy)ethyl] group.
Thiocarbamic acid: Contains a thiocarbonyl group but differs in other structural aspects.
Uniqueness
Carbamodithioic acid, [2-(ethenyloxy)ethyl]- is unique due to the presence of the [2-(ethenyloxy)ethyl] group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
103538-67-6 |
|---|---|
Formule moléculaire |
C5H9NOS2 |
Poids moléculaire |
163.3 g/mol |
Nom IUPAC |
2-ethenoxyethylcarbamodithioic acid |
InChI |
InChI=1S/C5H9NOS2/c1-2-7-4-3-6-5(8)9/h2H,1,3-4H2,(H2,6,8,9) |
Clé InChI |
IKUBJHRUCNNVHT-UHFFFAOYSA-N |
SMILES canonique |
C=COCCNC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


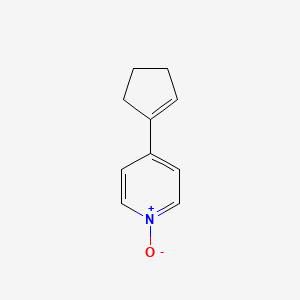
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
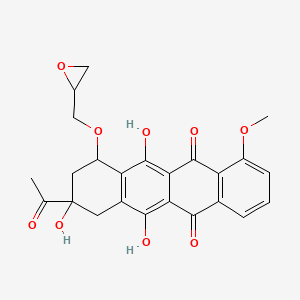
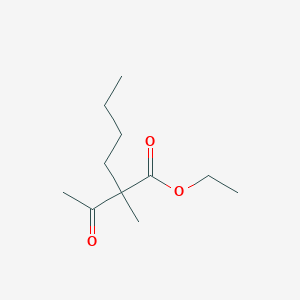

![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
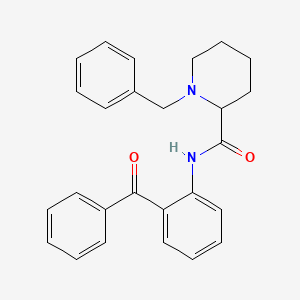
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
